(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides with suitable reagents . The reaction conditions often include the use of catalysts and specific temperature settings to ensure high yield and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the construction of complex molecules. Its unique structure allows for the formation of diverse chemical entities through various synthetic transformations .
Biology and Medicine: Its chiral nature makes it a useful building block for the synthesis of enantiomerically pure pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism by which (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological outcomes. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: A structurally related compound with similar chemical properties.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar core structures but different substituents.
Uniqueness: (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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